Flomoxef sodium is a broad-spectrum antibiotic belonging to the oxacephem class of β-lactam antibiotics. [, , , , ] It is a semi-synthetic derivative of Cephamycin C, offering activity against a wide range of gram-positive and gram-negative bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Haemophilus influenzae. [, , , , , ] Its role in scientific research revolves around its antimicrobial properties, particularly its use in studies involving bacterial infections, drug delivery systems, and understanding antibiotic resistance mechanisms.
Flomoxef sodium is derived from flomoxef acid, which itself is synthesized through various chemical processes involving different intermediates. It falls under the classification of beta-lactam antibiotics, which are characterized by their beta-lactam ring structure that is crucial for their antibacterial activity. This compound is commonly used in hospitals and clinics for treating infections due to its efficacy and safety profile.
The synthesis of flomoxef sodium involves several steps:
The process has been optimized in various patents to improve yield and purity, achieving over 99% purity in the final product with minimal impurities .
Flomoxef sodium has a complex molecular structure characterized by its beta-lactam ring, which is essential for its antibacterial activity. The molecular formula for flomoxef sodium is with a molecular weight of approximately 395.83 g/mol.
This structure allows it to inhibit bacterial cell wall synthesis effectively.
Flomoxef sodium undergoes various chemical reactions during its synthesis and degradation:
The stability of flomoxef sodium in solution can be influenced by factors such as pH, temperature, and concentration of other ions present .
Flomoxef sodium exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are critical for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding prevents proper cell wall formation, leading to cell lysis and death.
This mechanism makes it effective against a broad range of bacteria, particularly those that are resistant to other antibiotics .
Flomoxef sodium exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into injectable solutions used in clinical settings .
Flomoxef sodium is primarily used in clinical medicine for:
Research continues into optimizing its use against resistant strains and exploring its potential applications in veterinary medicine .
Flomoxef sodium is a semisynthetic oxacephem antibiotic characterized by the chemical name sodium (6R,7R)-7-{2-[(difluoromethyl)sulfanyl]acetamido}-3-({[1-(2-hydroxyethyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate and the molecular formula C₁₅H₁₇F₂N₆NaO₇S₂. Its molecular weight is 518.44 g/mol (monoisotopic mass: 518.04658987 Da) [5] [10]. The compound features an oxygen-substituted 1-oxacephem nucleus, where the sulfur atom in the dihydrothiazine ring of traditional cephalosporins is replaced by oxygen, enhancing its β-lactamase stability [9].
The stereochemical configuration at positions C6 and C7 ((6R,7R)-configuration) is essential for antibacterial activity. The molecular structure incorporates three critical functional moieties:
The sodium carboxylate at C2 provides aqueous solubility, while the tetrazole-thioether side chain enhances Gram-positive antibacterial activity. X-ray crystallographic studies are limited for this compound, but computational analyses predict a compact bicyclic structure with the carboxylate group positioned trans to the 7β-methoxy group [5].
Table 1: Molecular Characteristics of Flomoxef Sodium
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₅H₁₇F₂N₆NaO₇S₂ |
Molecular Weight | 518.44 g/mol |
CAS Registry Number | 92823-03-5 |
IUPAC Name | sodium (6R,7R)-7-{2-[(difluoromethyl)sulfanyl]acetamido}-3-({[1-(2-hydroxyethyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
SMILES Notation | [Na+].O=C(C(N12)=C(CSC3=NN=NN3CCO)CO[C@]2([H])C@(NC(CSC(F)F)=O)C1=O)O[O-] |
InChI Key | PPPZBOLFWGINKN-YLCXCWDSSA-M |
NMR Spectroscopy:Flomoxef sodium exhibits distinctive NMR signatures reflecting its complex structure. While comprehensive spectral assignments are not fully detailed in available literature, in vivo ¹⁹F NMR studies (at 564 MHz) demonstrate its utility for monitoring drug kinetics in biological systems. The difluoromethylthio moiety (-SCF₂H) produces a characteristic doublet signal between -90 to -95 ppm, attributable to the two equivalent fluorine atoms coupling with the single proton. This signal allows non-invasive tracking of flomoxef distribution in tissues, with detection limits as low as 16 µg/mL in phantom studies [8].
FT-IR Spectroscopy:The compound displays characteristic infrared absorption bands corresponding to its functional groups:
LC-IT-TOF MS Analysis:Liquid chromatography coupled with ion trap/time-of-flight mass spectrometry (LC-IT-TOF MS) provides high-resolution characterization of flomoxef sodium and its impurities. Under negative electrospray ionization, the molecular ion [M-H]⁻ appears at m/z 496.0420 (calculated for C₁₅H₁₆F₂N₆O₇S₂⁻). Key fragmentation pathways include:
Table 2: Spectroscopic Characterization Techniques for Flomoxef Sodium
Technique | Key Features Identified | Significance |
---|---|---|
¹⁹F NMR | Doublet at δ -90 to -95 ppm (J~H-F~ ≈ 54 Hz) from -SCF₂H group | Enables in vivo pharmacokinetic tracking in organs |
LC-IT-TOF MS (Neg) | [M-H]⁻ at m/z 496.0420; fragments at m/z 452.0388 (-CO₂), 159.0067 (tetrazole-thiol) | High-accuracy identification of impurities and degradation pathways |
FT-IR | β-Lactam carbonyl (1770 cm⁻¹), carboxylate (1720 cm⁻¹), C-F (1100-1200 cm⁻¹) | Confirmation of critical functional groups in solid state |
Flomoxef sodium exists as a white to off-white crystalline solid, but detailed single-crystal X-ray diffraction data remain unreported in public literature [7] [10]. Polymorphism studies specific to flomoxef sodium are limited compared to other β-lactam antibiotics like cefuroxime sodium, which exhibits multiple crystalline forms with distinct stability profiles [6].
Indirect evidence from synthesis patents suggests that flomoxef sodium crystallization is sensitive to solvent systems and crystallization conditions. The preparation process typically involves:
The resulting crystal morphology likely depends on solvent polarity, temperature, and ionic strength during precipitation. Process parameters such as cooling rate and stirring speed may influence crystal habit, particle size distribution, and consequently, dissolution behavior and stability. Cefuroxime sodium polymorphs demonstrate significant differences in thermal stability and dissolution kinetics [6], suggesting similar considerations may apply to flomoxef sodium despite the lack of direct studies.
The conversion of flomoxef acid to its sodium salt profoundly impacts physicochemical and pharmacological properties:
Solubility and Formulation:The carboxylic acid form exhibits poor aqueous solubility (<1 mg/mL), limiting its utility in parenteral formulations. Conversion to the sodium salt via reaction with sodium bicarbonate or sodium carbonate enhances water solubility dramatically (250 mg/mL, approximately 482 mM) [7]. This high solubility enables formulation as injectable solutions for clinical administration.
Synthesis and Purification:The sodium salt formation serves as a critical purification step. The synthetic route involves:
The sodium salt precipitates as a crystalline solid, allowing isolation from organic solvents and impurities. This contrasts with the free acid, which may form oils or amorphous solids challenging to purify.
Stability Considerations:Both forms show pH-dependent stability, with maximum stability observed near pH 7.0-7.5. The sodium salt exhibits greater stability against hydrolysis in solid-state storage due to its crystalline nature. However, accelerated degradation studies under heat, acid, or alkaline conditions reveal similar degradation pathways for both forms, including:
Pharmacological Implications:The sodium salt provides the requisite solubility for rapid systemic distribution following intravenous administration. Studies using ¹⁹F NMR confirm that flomoxef sodium reaches therapeutic concentrations in heart, liver, and kidney tissues within minutes post-administration. The free acid would be pharmacologically ineffective due to poor absorption and rapid clearance [8].
Table 3: Comparative Properties of Flomoxef Acid and Sodium Salt
Property | Flomoxef Acid | Flomoxef Sodium Salt | Functional Consequence |
---|---|---|---|
Molecular Formula | C₁₅H₁₈F₂N₆O₇S₂ | C₁₅H₁₇F₂N₆NaO₇S₂ | Ionic form enhances crystal packing |
Aqueous Solubility | <1 mg/mL | 250 mg/mL | Enables intravenous formulation |
Synthesis Method | Intermediate from hydrolysis | Reaction with NaHCO₃ in solvent system | Facilitates purification via crystallization |
Solid-State Form | Amorphous or oily | Crystalline solid | Improved storage stability |
Bioavailability | Negligible | Rapid systemic distribution | Achieves therapeutic tissue concentrations |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7